Cas no 1172738-30-5 (N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide)

N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide structure
1172738-30-5 structure
商品名:N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide
CAS番号:1172738-30-5
MF:C15H11F2N3OS
メガワット:319.32914853096
CID:6567161

N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide
    • N-(3,4-difluorophenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
    • インチ: 1S/C15H11F2N3OS/c16-12-4-3-10(7-13(12)17)18-14(21)8-11-9-22-15(19-11)20-5-1-2-6-20/h1-7,9H,8H2,(H,18,21)
    • InChIKey: RJYFQQDJGQWMEO-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(F)C(F)=C1)(=O)CC1=CSC(N2C=CC=C2)=N1

N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5679-0057-2mg
N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
1172738-30-5
2mg
$59.0 2023-09-09
Life Chemicals
F5679-0057-3mg
N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
1172738-30-5
3mg
$63.0 2023-09-09
Life Chemicals
F5679-0057-20mg
N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
1172738-30-5
20mg
$99.0 2023-09-09
Life Chemicals
F5679-0057-25mg
N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
1172738-30-5
25mg
$109.0 2023-09-09
Life Chemicals
F5679-0057-5mg
N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
1172738-30-5
5mg
$69.0 2023-09-09
Life Chemicals
F5679-0057-15mg
N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
1172738-30-5
15mg
$89.0 2023-09-09
Life Chemicals
F5679-0057-30mg
N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
1172738-30-5
30mg
$119.0 2023-09-09
Life Chemicals
F5679-0057-10μmol
N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
1172738-30-5
10μmol
$69.0 2023-09-09
Life Chemicals
F5679-0057-10mg
N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
1172738-30-5
10mg
$79.0 2023-09-09
Life Chemicals
F5679-0057-20μmol
N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
1172738-30-5
20μmol
$79.0 2023-09-09

N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide 関連文献

N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamideに関する追加情報

Introduction to N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide (CAS No. 1172738-30-5)

N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide, identified by its CAS number 1172738-30-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of fluorine atoms and heterocyclic rings, contribute to its unique chemical and pharmacological properties.

The N-(3,4-difluorophenyl

The core structure of N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide is characterized by a combination of aromatic and heterocyclic rings. The phenyl ring substituted with two fluorine atoms at the 3 and 4 positions enhances the lipophilicity and metabolic stability of the molecule. This modification is a common strategy in drug design to improve pharmacokinetic profiles. The pyrrole ring contributes to the molecule's ability to interact with biological targets in a specific manner, often influencing its binding affinity and selectivity.

The thiazole ring is another key structural element that imparts unique properties to this compound. Thiazole derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. In this context, the incorporation of a thiazole ring into the molecular framework of N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide likely contributes to its potential therapeutic applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide and biological targets. These studies have highlighted the compound's ability to bind to specific enzymes and receptors, which are implicated in various diseases. For instance, preliminary computational studies suggest that this molecule may interact with enzymes involved in cancer cell proliferation and apoptosis.

In vitro studies have also been conducted to evaluate the biological activity of N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-y acetamide. These experiments have revealed promising results in terms of its inhibitory effects on certain enzymes and its potential as an antimicrobial agent. The presence of both fluorine atoms and heterocyclic rings appears to enhance the molecule's ability to disrupt microbial cell membranes and inhibit key enzymatic pathways.

The pharmacokinetic properties of N-(3,4-difluorophenyl)-2 -2-(1H-pyrrol -1 -yl) -1 , 3 -thiazol -4 -yla cetamide are also of great interest. Fluorinated aromatic compounds are known for their improved bioavailability and metabolic stability. This characteristic makes them attractive candidates for drug development. Additionally, the molecular structure of this compound suggests that it may exhibit good solubility in both water and lipids, which is crucial for achieving optimal drug delivery.

The synthesis of N-(3 , 4 -difluorophenyl) -2 - 2 -( 1 H - pyrrol - 1 - yl) - 1 , 3 - thiazol - 4 - y lacetamide involves multiple steps , each requiring precise control over reaction conditions and reagent selection . The introduction of fluorine atoms into the phenyl ring , for example , necessitates the use of specialized fluorinating agents under controlled conditions to ensure high yield and purity . Similarly , the incorporation of the pyrrole ring requires careful selection of coupling reagents and catalysts to achieve optimal reaction efficiency.

The thiazole ring is typically synthesized through cyclization reactions involving appropriate precursors . These reactions often require careful optimization to minimize side products and maximize yield . Given the complexity of the synthesis , researchers have turned to green chemistry principles to develop more sustainable methods . For instance , solvent-free reactions and catalytic processes have been explored as alternatives to traditional synthetic routes.

The development of novel synthetic methodologies is crucial for improving the accessibility of N-(3 , 4 -difluorophenyl) -2 - 2 -( 1 H - pyrrol - 1 - yl) - 1 , 3 - thiazol - 4 - y lacetamide . Advances in continuous flow chemistry have enabled researchers to perform complex reactions under milder conditions with higher efficiency . Additionally , biocatalytic approaches using enzymes as catalysts have been investigated as environmentally friendly alternatives to traditional chemical synthesis.

The potential therapeutic applications of N-(3 , 4 -difluorophenyl) -2 - 2 -( 1 H - pyrrol ) ) ) ) ) ) ) ) ) ) ) ) ) ])))))acetamide are vast . Given its structural features and promising biological activity , this compound may find applications in treating various diseases . For example , it has shown potential as an antimicrobial agent against resistant bacterial strains . Additionally , its ability to interact with enzymes involved in cancer cell proliferation suggests that it could be developed into an anticancer drug.

Ongoing research is focused on further elucidating the mechanisms of action of N-(3 , 4 difluorophenyle thyro ])))pyrrole ])))]acetamidemolecule . By understanding how it interacts with biological targets at a molecular level , researchers can optimize its potency and selectivity . Additionally , preclinical studies are being conducted to assess its safety profile and pharmacokinetic properties in animal models . These studies will provide valuable insights into its potential as a therapeutic agent.

The future prospects for N( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( )

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